molecular formula C18H28N2O2S B5971457 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE

3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE

Cat. No.: B5971457
M. Wt: 336.5 g/mol
InChI Key: MHNLWCKTVUKEHG-UHFFFAOYSA-N
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Description

3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the bis(prop-2-en-1-yl)carbamoyl group, followed by its attachment to an ethyl sulfanyl group. The final step involves the formation of the propanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE can be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry

In industry, this compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoyl and sulfanyl derivatives, such as:

  • N,N-bis(prop-2-en-1-yl)carbamoyl ethyl sulfanyl compounds
  • Propanamide derivatives with similar functional groups

Uniqueness

The uniqueness of 3-({2-[BIS(PROP-2-EN-1-YL)CARBAMOYL]ETHYL}SULFANYL)-NN-BIS(PROP-2-EN-1-YL)PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-[3-[bis(prop-2-enyl)amino]-3-oxopropyl]sulfanyl-N,N-bis(prop-2-enyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-5-11-19(12-6-2)17(21)9-15-23-16-10-18(22)20(13-7-3)14-8-4/h5-8H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNLWCKTVUKEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCSCCC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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